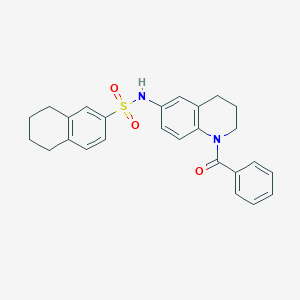

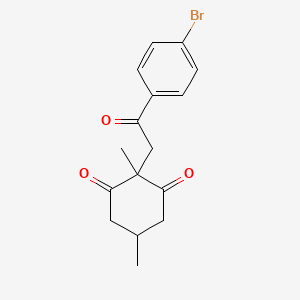

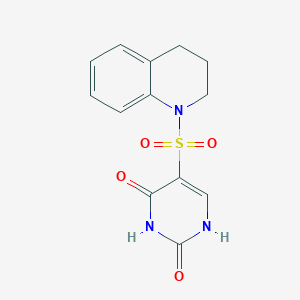

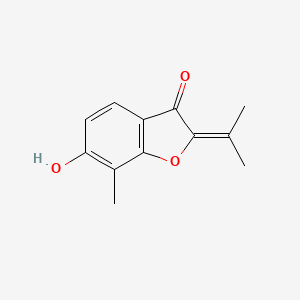

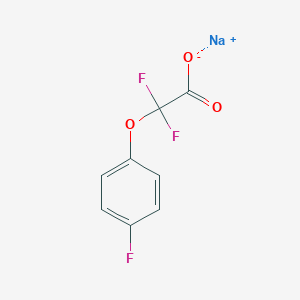

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione” would include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, such information is not available in the current search results .Scientific Research Applications

Synthesis and Characterization

- A notable study describes the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, highlighting a facile and convenient one-step route to a new derivative of these molecules. This synthesis method yields compounds with significant therapeutic importance, offering a new path into the variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines (Nandha Kumar et al., 2001).

Application in Medicinal Chemistry

- Research on the pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries, has intensified, with a focus on its broader synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts has been extensively investigated, indicating the scaffold's wide range of applicability (Parmar et al., 2023).

Biologically Active Compounds

- Pyrimidine derivatives have been identified as suitable objects for utilizing as exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes. This highlights the compound's utility beyond its biological and medicinal applications, expanding its use into the domain of optical sensors (Jindal & Kaur, 2021).

Corrosion Inhibitors

- Quinoline derivatives, including those related to the specified compound, have been widely used as anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their high electron density and ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma et al., 2020).

Optoelectronic Materials

- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as of great value for the creation of novel optoelectronic materials. This research suggests that such compounds can be utilized in the development of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials (Lipunova et al., 2018).

properties

IUPAC Name |

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c17-12-11(8-14-13(18)15-12)21(19,20)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6,8H,3,5,7H2,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVXUXNHDFMZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)